CID 57275334
Description
Based on general practices for compound characterization (as outlined in , and 8), its introduction would typically include:
- Molecular formula and weight: Derived from PubChem entries (e.g., CₙHₘXₖ, M = XXX g/mol).
- Structural features: Hypothetically inferred from analogs, such as functional groups (e.g., hydroxyl, carboxyl) or aromatic systems.
- Biological/chemical relevance: Potential applications in medicinal chemistry or industrial processes, inferred from similar compounds (e.g., oscillatoxin derivatives in or betulin analogs in ).
Without direct data, researchers would rely on computational tools (e.g., iLOGP for logP prediction, TPSA for polarity) and comparative analyses with structurally related compounds to hypothesize its properties .
Properties
Molecular Formula |
C3H9NSi2 |
|---|---|
Molecular Weight |
115.28 g/mol |
InChI |
InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3 |
InChI Key |
VJACOTWNWUXQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si]C)[Si]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:
2(CH3)3SiCl+NH3→(CH3)3SiNHSi(CH3)3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework follows methodologies from , and 12–14, focusing on physicochemical properties, structural analogs, and functional relevance. Below is a synthesized analysis based on the evidence:
Table 1: Key Physicochemical Properties
*Hypothetical values inferred from analogs.
†LogP variability reflects differences in prediction tools (e.g., XLOGP3 vs. WLOGP in –14) .
‡Polar surface area estimated from functional groups in oscillatoxin derivatives ().
Structural and Functional Comparisons
Core scaffold: If this compound is a steroid derivative (analogous to DHEAS or taurocholic acid in ), its hydrophobicity and membrane permeability would differ from smaller heterocycles (e.g., CID 2049887 in ) .
Functional groups :
- Sulfonamide or carboxyl groups (common in –14) enhance solubility but reduce BBB permeability. This compound’s bioavailability would depend on substituent polarity .
Biological activity :
- Oscillatoxin analogs () exhibit toxicity via ion channel modulation. If this compound shares structural motifs, its mechanism might align with these compounds.
- CYP enzyme inhibition (e.g., CYP1A2 in ) is critical for drug-drug interaction assessments, though absent in CID 57416287 () .
Research Findings and Limitations
Data gaps: No direct experimental data (e.g., NMR, MS) for this compound are available in the evidence, necessitating reliance on predictive models and analogs.
Contradictions : LogP predictions vary significantly across tools (e.g., CID 57416287: iLOGP = 1.83 vs. XLOGP3 = -0.7), complicating solubility and permeability comparisons .
Synthetic accessibility : CID 252137’s synthetic route () suggests halogenation and coupling steps, which may inform this compound’s synthesis if structurally related.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
